REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH2:10](O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH2:10]([C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
167.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 160 to 175° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
generated by the reaction
|
Type
|
DISTILLATION
|
Details
|
After excess 4-methylanisole was distilled off under reduced pressure (inner temperature, 132° C./25 mmHg (3.3 kPa)
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in toluene (50 ml)
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with water (20 ml), 10% aqueous caustic soda (20 ml) and water (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
After the washed organic layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to collect a component
|
Type
|
ADDITION
|
Details
|
2.7:1 mixture of 2-benzyl-4-methylanisole and 3-benzyl-4-methylanisole
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |